![molecular formula C14H9ClF3NO2 B300132 N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide CAS No. 5683-92-1](/img/structure/B300132.png)
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide
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Overview
Description
Scientific Research Applications
Cancer Research
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide derivatives have been studied for their anticancer properties. Research indicates that certain derivatives exhibit significant cytotoxicity against various human cancer cell lines, such as HL-60 acute promyelocytic leukemia cells, through mechanisms involving the inhibition of nuclear factor kappa B (NFκB) and modulation of mitochondrial transmembrane potential (MTP). These findings suggest the potential of N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide derivatives as anticancer agents, warranting further investigation to develop them into effective therapies (Tang et al., 2017).
Material Science
In the field of material science, N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide has been explored for the development of high-sensitivity biosensors. A study involving the modification of carbon paste electrodes with derivatives of this compound, combined with FePt/CNTs nanocomposites, demonstrated enhanced electrocatalytic determination of biomolecules like glutathione. This application highlights the compound's utility in the development of advanced biosensing technologies for biomedical research and diagnostics (Karimi-Maleh et al., 2014).
Antimicrobial Studies
The antimicrobial properties of N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide derivatives have also been investigated, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that certain derivatives exhibit bactericidal activity, providing a foundation for the development of new antimicrobial agents to combat resistant bacterial strains. This application is particularly relevant in the context of increasing antibiotic resistance, highlighting the compound's potential in addressing critical public health challenges (Zadrazilova et al., 2015).
Safety and Hazards
The safety data sheet for 2-Chloro-5-(trifluoromethyl)phenyl isocyanate, a related compound, indicates that it is considered hazardous . It is combustible, harmful if swallowed, causes skin and eye irritation, is toxic if inhaled, and may cause respiratory irritation . It is recommended to handle this compound with care, using protective equipment and in a well-ventilated area .
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-10-6-5-8(14(16,17)18)7-11(10)19-13(21)9-3-1-2-4-12(9)20/h1-7,20H,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBGYXBRHYAUEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342040 |
Source
|
Record name | AO-080/41182580 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide | |
CAS RN |
5683-92-1 |
Source
|
Record name | AO-080/41182580 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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